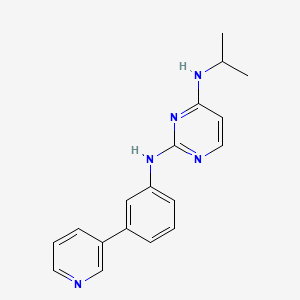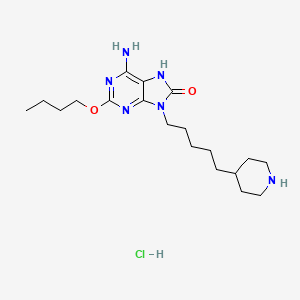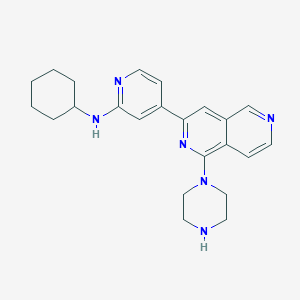
FLT3-IN-5e
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FLT3-IN-5e is a chemical compound known for its inhibitory effects on the FMS-like tyrosine kinase 3 (FLT3) receptor. This receptor is commonly mutated in acute myeloid leukemia (AML), making this compound a significant compound in cancer research and treatment. The compound has shown promise in disrupting the progression of AML by targeting and inhibiting the FLT3 receptor, thereby reducing leukemic cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FLT3-IN-5e typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This involves the synthesis of a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in kinase inhibitors.
Functionalization: Introduction of various functional groups to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification processes. The use of automated reactors and continuous flow chemistry could enhance production efficiency and scalability .
化学反应分析
Types of Reactions
FLT3-IN-5e undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkyl halides, and acyl chlorides.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its biological activity or stability. These derivatives can be further tested for their efficacy as FLT3 inhibitors .
科学研究应用
FLT3-IN-5e has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying kinase inhibition and developing new synthetic methods.
Biology: Helps in understanding the role of FLT3 in cell signaling and proliferation.
Medicine: Investigated for its potential as a therapeutic agent in treating AML and other cancers with FLT3 mutations.
Industry: Potentially used in the development of new drugs and therapeutic strategies targeting FLT3 .
作用机制
FLT3-IN-5e exerts its effects by binding to the FLT3 receptor, inhibiting its kinase activity. This inhibition prevents the receptor from activating downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By blocking these signals, this compound reduces the growth and survival of leukemic cells .
相似化合物的比较
FLT3-IN-5e is compared with other FLT3 inhibitors, such as quizartinib, gilteritinib, and midostaurin. These compounds also target the FLT3 receptor but may differ in their binding affinities, specificities, and resistance profiles:
Quizartinib: Known for its high potency but also associated with resistance mutations.
Gilteritinib: Effective against both wild-type and mutant FLT3, with a broader spectrum of activity.
Midostaurin: One of the first FLT3 inhibitors approved for clinical use, with a well-established safety profile .
This compound stands out due to its unique structural features and potential for overcoming resistance mechanisms seen with other inhibitors .
属性
分子式 |
C18H19N5 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
4-N-propan-2-yl-2-N-(3-pyridin-3-ylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H19N5/c1-13(2)21-17-8-10-20-18(23-17)22-16-7-3-5-14(11-16)15-6-4-9-19-12-15/h3-13H,1-2H3,(H2,20,21,22,23) |
InChI 键 |
JTFUPGNZUPRHCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC(=NC=C1)NC2=CC=CC(=C2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[4-[7-(3-Morpholin-4-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl]phenyl]piperazin-1-yl]ethanol](/img/structure/B10780267.png)
![(2S)-1-[(2S)-2-[(2-azidoacetyl)amino]propanoyl]-N-[(2S)-1-[[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide](/img/structure/B10780277.png)
![3-Methyl-2-[4-(trifluoromethyl)phenyl]-N-[(R)-2-(2-pyridylmethylamino)-5-indanyl]benzamide](/img/structure/B10780292.png)
![N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)
![(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)
![(2S)-N-[(1S)-1-cyano-2-[4-(4-cyano-3-methylsulfanylphenyl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B10780309.png)
![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)
![(2S)-2-[[2-[(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-(aminomethyl)-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-oxo-1,4,5,10-tetrahydroazepino[3,4-b]indol-2-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10780321.png)
![(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B10780322.png)


![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B10780334.png)
![2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)
![[1-Amino-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phosphonic acid](/img/structure/B10780348.png)
